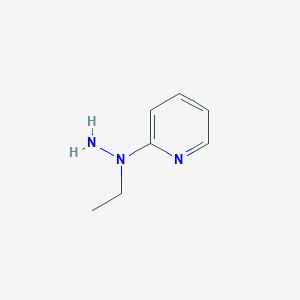
N-ethyl-N-(2-pyridyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-pyridin-2-ylhydrazine is an organic compound belonging to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond This compound features a pyridine ring substituted with an ethyl group and a hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-pyridin-2-ylhydrazine can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate . This reaction typically occurs in solvents such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, with temperature conditions ranging from 0°C to 150°C .
Industrial Production Methods: Industrial production of hydrazinopyridines, including 1-ethyl-1-pyridin-2-ylhydrazine, often involves the reduction of corresponding diazonium salts or the substitution of halogens by hydrazine . These methods are scalable and can be optimized for high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-1-pyridin-2-ylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and water radical cations.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like hydrazine hydrate and halogenated pyridines are commonly employed.
Major Products: The major products formed from these reactions include various substituted hydrazines, N-oxides, and other functionalized derivatives .
Applications De Recherche Scientifique
1-Ethyl-1-pyridin-2-ylhydrazine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-ethyl-1-pyridin-2-ylhydrazine involves its interaction with molecular targets through its hydrazine moiety. This interaction can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to therapeutic effects . The exact molecular pathways and targets are still under investigation, but they may involve modulation of enzyme activity and interaction with nucleic acids .
Comparaison Avec Des Composés Similaires
Pyridine: A basic heterocycle with a nitrogen atom in the ring.
Pyrrole: Another heterocycle with a nitrogen atom, but with different electronic properties.
Imidazole: A five-membered ring containing two nitrogen atoms.
Uniqueness: 1-Ethyl-1-pyridin-2-ylhydrazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds . Its hydrazine moiety makes it particularly reactive and useful in various synthetic applications.
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
1-ethyl-1-pyridin-2-ylhydrazine |
InChI |
InChI=1S/C7H11N3/c1-2-10(8)7-5-3-4-6-9-7/h3-6H,2,8H2,1H3 |
Clé InChI |
GOQOZUDATOMVCG-UHFFFAOYSA-N |
SMILES canonique |
CCN(C1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


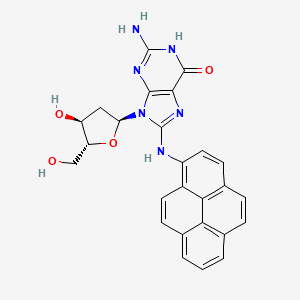
![3-amino-N-[4-oxo-1-phenyl-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-2-yl]-4-(2,4,5-trifluorophenyl)butanamide](/img/structure/B13860911.png)

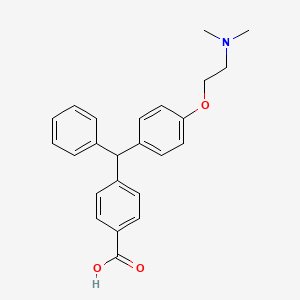
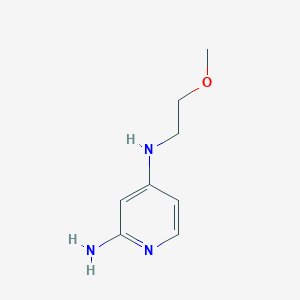
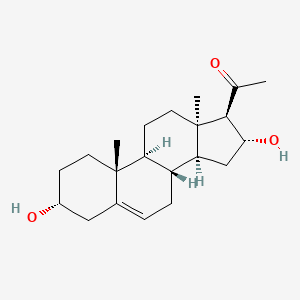
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
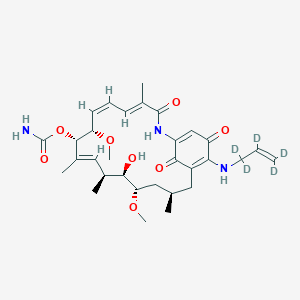
![(2E)-3-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-2-yl)methylidene]-1,3-benzothiazole;iodide](/img/structure/B13860968.png)

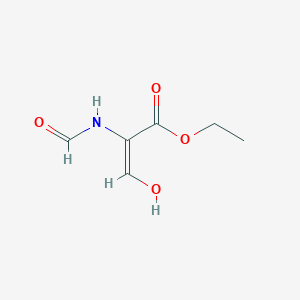
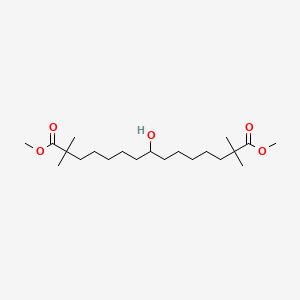
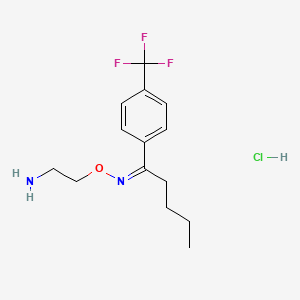
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
